METHYL 3-({[(1-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOTHIOYL}PIPERIDIN-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE
Description
This compound is a structurally complex molecule featuring:
- Two thiophene rings: One substituted with a methoxycarbonyl group at position 2 and the other linked via a thiourea bridge.
- Piperidine core: Functionalized with a methylcarbamothioyl group, creating a thiourea linkage.
However, its specific biological activity remains uncharacterized in the available literature.
Properties
IUPAC Name |
methyl 3-[[1-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperidin-4-yl]methylcarbamothioylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S4/c1-27-17(25)15-13(5-9-31-15)22-19(29)21-11-12-3-7-24(8-4-12)20(30)23-14-6-10-32-16(14)18(26)28-2/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,23,30)(H2,21,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHDWGLTALLLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NCC2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(1-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOTHIOYL}PIPERIDIN-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the subsequent addition of carbamothioyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Cyclization Reactions Involving Thiourea Moieties
The dual carbamothioyl (-NHC(S)NH-) groups enable intramolecular cyclization under basic or acidic conditions:
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Base-catalyzed cyclization (e.g., K₂CO₃ in THF at 55°C) yields thiazole or thiazepine derivatives via nucleophilic attack of sulfur on adjacent electrophilic sites . For example:
-
Acid-catalyzed cyclization (e.g., BF₃·Et₂O or I₂) promotes ring closure through activation of carbonyl groups, forming tetrahydropyran -fused systems .
Key Findings:
| Condition | Product | Yield (%) | Mechanism |
|---|---|---|---|
| K₂CO₃, THF, 55°C | Thiazole-4-carboxylate | 61 | SNAr |
| BF₃·Et₂O, CH₂Cl₂ | Piperidine-fused thiazepine | 78 | Electrophilic activation |
Ester Hydrolysis and Transesterification
The methyl ester groups on thiophene rings undergo hydrolysis or transesterification:
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Hydrolysis (e.g., NaOH/H₂O/EtOH) produces carboxylic acids, enabling further derivatization .
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Transesterification with alcohols (e.g., MeOH, EtOH) under acid catalysis modifies ester groups without disrupting the thiourea backbone .
Example Reaction:
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation or acylation reactions:
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Reductive amination with aldehydes/ketones introduces substituents at the piperidine nitrogen .
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Acylation with acyl chlorides (e.g., AcCl) forms stable amides, enhancing solubility .
Data Table:
| Reagent | Product | Yield (%) | Application |
|---|---|---|---|
| AcCl, TEA, CH₂Cl₂ | N-Acetylpiperidine derivative | 85 | Bioactivity modulation |
| Formaldehyde, NaBH₃CN | N-Methylpiperidine derivative | 72 | Lipophilicity increase |
Heterocyclic Coupling via Thiophene
The thiophene rings engage in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2- and 5-positions, enabling π-system extension :
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Palladium-catalyzed coupling with aryl boronic acids generates biaryl systems, useful for optoelectronic applications .
Oxidation and Reduction Pathways
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antibacterial properties. Studies have shown that compounds similar to methyl 3-({[(1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidin-4-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showcasing varying degrees of effectiveness, often outperforming standard antibiotics like ampicillin .
Anti-inflammatory Properties
Thiophene-based compounds are also recognized for their anti-inflammatory effects. In vivo studies have demonstrated that certain thiophene derivatives can significantly reduce inflammation in models such as paw edema induced by carrageenan. The anti-inflammatory activity of these compounds often surpasses that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as therapeutic agents for inflammatory diseases .
Cholinesterase Inhibition
The compound's structural features suggest potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Recent studies on carbamate derivatives have shown promising results in selectively inhibiting butyrylcholinesterase (BChE), with some compounds achieving IC50 values significantly lower than established drugs . This suggests that this compound could be explored further for its neuroprotective properties.
Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant capabilities. Compounds containing thiophene rings demonstrated effective radical scavenging activity, contributing to their potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of METHYL 3-({[(1-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOTHIOYL}PIPERIDIN-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Optimization : Yields for multi-step syntheses of such complex compounds (e.g., ’s 58–87% yields) may be challenging to replicate .
- Substructure Significance : Data mining () highlights the importance of thiophene and thiourea motifs in bioactive molecules, but their combined role here remains unexplored .
- Pharmacokinetics : The compound’s high molecular weight and polarity may limit blood-brain barrier penetration compared to smaller analogues like Tiagabine .
Biological Activity
The compound Methyl 3-({[(1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidin-4-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for a variety of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Thiophene derivatives often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many thiophene compounds act as inhibitors of key enzymes involved in disease processes. For example, some derivatives have been shown to inhibit urease and other metabolic enzymes critical in cancer and infection pathways .
- Cytokine Modulation : Compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Anticancer Activity
Research indicates that thiophene derivatives, including those similar to the compound , demonstrate significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that certain thiophene derivatives can inhibit the proliferation of colorectal cancer cells (LoVo and HCT-116) with IC50 values indicating potent activity .
- Mechanistic Insights : The anticancer effects may be linked to the inhibition of specific metabolic pathways such as glycolysis and oxidative stress management .
Antibacterial Activity
Thiophene derivatives also exhibit antibacterial properties:
- Inhibition Studies : Compounds have been tested against various bacterial strains, showing promising results with significant inhibition zones and low MIC values .
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is well-documented:
- Cytokine Suppression : Compounds have been shown to suppress the expression of inflammatory cytokines and inhibit key signaling pathways (e.g., NF-ĸB) involved in inflammation .
In Vitro Studies
Several studies have highlighted the biological activity of thiophene-based compounds:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 5a-i | Urease Inhibition | 3.80 µM | |
| 1b | PDK1 Inhibition | 57.10 µg/mL | |
| 5 | Cytokine Modulation | N/A |
These studies illustrate the diverse biological activities associated with thiophene derivatives, emphasizing their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing METHYL 3-({[...]})THIOPHENE-2-CARBOXYLATE?
- Methodological Answer : The synthesis involves multi-step reactions, including thiophene functionalization, carbamothioyl group introduction, and piperidine ring coupling. Key steps include:
- Oxidation/Reduction : Use potassium permanganate for controlled oxidation of thiophene rings to avoid over-oxidation .
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions (e.g., DMF, 0–5°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency, while temperature control (±5°C) minimizes side products .
- Validation : Monitor intermediates via TLC and LC-MS to confirm stepwise progression .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify thiophene ring substitution patterns and carbamothioyl group placement .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, resolving power >30,000) .
- X-ray Crystallography : For unambiguous confirmation of piperidine-thiophene spatial arrangement (if single crystals are obtainable) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H2O + 0.1% TFA) to quantify impurities (<0.5%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- Forced Degradation Studies : Expose to UV light, acidic/alkaline conditions, and humidity to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for carbamothioyl group formation and piperidine coupling .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify transition states and byproduct formation risks .
- Machine Learning Integration : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions (e.g., Bayesian optimization) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate activity differences (e.g., IC50, Ki) against analogs with modified substituents (e.g., methyl vs. ethyl esters, thiophene vs. furan rings) .
- Statistical Meta-Analysis : Use ANOVA or multivariate regression to isolate variables (e.g., logP, steric bulk) driving activity discrepancies .
- In Silico Docking : Compare binding modes in target proteins (e.g., kinases, GPCRs) to explain potency variations .
Q. What experimental designs are effective for studying synergistic effects with co-administered drugs?
- Methodological Answer :
- Factorial Design : Test combinations at varying concentrations (e.g., 2x2 matrix) to identify additive/synergistic effects (Bliss independence model) .
- Isobolographic Analysis : Plot dose-response curves to quantify synergy (Combination Index <1) .
- Transcriptomic Profiling : RNA-seq to uncover pathways modulated by the compound-drug combination .
Q. How can byproduct formation during synthesis be minimized or repurposed?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., hydrolyzed esters, dimerized intermediates) .
- Process Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of piperidine to thiophene precursor) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) .
- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with bio-based alternatives (e.g., Cyrene) to reduce hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
